1,1-Diethyl-2-sec-butylhydrazine
Description
1,1-Diethyl-2-sec-butylhydrazine is a substituted hydrazine derivative characterized by two ethyl groups at the N1 position and a sec-butyl group at the N2 position. Hydrazines with branched alkyl or aryl substituents, such as those documented in the evidence, are often explored for applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their chelating and redox-active nature .
Properties
CAS No. |
67398-40-7 |
|---|---|
Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
2-butan-2-yl-1,1-diethylhydrazine |
InChI |
InChI=1S/C8H20N2/c1-5-8(4)9-10(6-2)7-3/h8-9H,5-7H2,1-4H3 |
InChI Key |
WFQSIAIFBOBSOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethyl-2-sec-butylhydrazine can be synthesized through the reaction of sec-butylhydrazine with diethyl sulfate. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
sec-Butylhydrazine+Diethyl sulfate→this compound+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-2-sec-butylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other nitrogen-containing derivatives.
Reduction: It can be reduced to form simpler amines or other reduced nitrogen compounds.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various alkylating agents or halogenated compounds can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction may produce amines.
Scientific Research Applications
1,1-Diethyl-2-sec-butylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound may be used in studies involving nitrogen metabolism and related biochemical pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Diethyl-2-sec-butylhydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as a nucleophile, participating in reactions that modify the structure and function of target molecules. The specific pathways involved depend on the context of its use, such as in biochemical or pharmaceutical applications.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Alkyl-substituted hydrazines (e.g., 1-butyl-2-methylhydrazine) exhibit greater lipophilicity than aryl-substituted analogs (e.g., 1,2-diphenylhydrazine), influencing their solubility and bioavailability .
Physicochemical and Toxicological Data
- Alkyl Hydrazines : Generally less toxic than aryl derivatives but may still pose risks due to hydrazine’s inherent reactivity. For example, 1-butyl-2-methylhydrazine dihydrochloride shows moderate acute toxicity in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
